Cas no 946324-45-4 (4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one)

4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
- 2(1H)-Quinazolinone, 5,6,7,8-tetrahydro-4-[[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio]-
- 4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
- 946324-45-4
-
- インチ: 1S/C20H24N4O2S/c25-18(24-12-10-23(11-13-24)15-6-2-1-3-7-15)14-27-19-16-8-4-5-9-17(16)21-20(26)22-19/h1-3,6-7H,4-5,8-14H2,(H,21,22,26)
- InChIKey: RJRCNOAGAANMIX-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(CCCC2)C(SCC(=O)N2CCN(C3=CC=CC=C3)CC2)=NC1=O
計算された属性
- せいみつぶんしりょう: 384.16199719g/mol
- どういたいしつりょう: 384.16199719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.25±0.40(Predicted)
4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2684-0073-1mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-3mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-10mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 10mg |
$79.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-5mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-40mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 40mg |
$140.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-20mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 20mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-30mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 30mg |
$119.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-2μmol |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-50mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2684-0073-75mg |
4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one |
946324-45-4 | 90%+ | 75mg |
$208.0 | 2023-05-19 |
4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one 関連文献
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-oneに関する追加情報
Recent Advances in the Study of 4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS: 946324-45-4)
The compound 4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS: 946324-45-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its quinazolinone core and phenylpiperazine moiety, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.
Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfanyl and oxoethyl groups could significantly improve the compound's binding affinity to specific receptors, particularly those involved in neurological disorders. The study employed molecular docking and in vitro assays to validate these findings, suggesting that 946324-45-4 could serve as a promising scaffold for developing novel neuroprotective agents.
Another key area of investigation has been the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored the cytotoxic effects of 946324-45-4 on various cancer cell lines, including breast and lung cancer. The results indicated that the compound induces apoptosis through the inhibition of key signaling pathways, such as PI3K/AKT and MAPK. These findings underscore the compound's versatility and its potential for repurposing in oncology.
Pharmacokinetic studies have also been conducted to evaluate the compound's metabolic stability and safety profile. Research published in Drug Metabolism and Disposition (2023) revealed that 946324-45-4 exhibits favorable metabolic stability in human liver microsomes, with minimal cytochrome P450 inhibition. This suggests a reduced risk of drug-drug interactions, making it a viable candidate for further preclinical development.
In summary, the latest research on 4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one highlights its multifaceted potential in treating neurological disorders and cancer. Future studies should focus on in vivo efficacy and toxicity assessments to advance this compound toward clinical trials. The ongoing exploration of its structure-activity relationships will likely yield further insights into its therapeutic applications.
946324-45-4 (4-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one) 関連製品
- 946381-40-4(2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)
- 1695743-96-4(6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol)
- 2169598-20-1(1-(benzylamino)cyclobutylmethanesulfonyl fluoride)
- 339104-92-6(4-FLUORO-N-(4-([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)PHENYL)BENZENECARBOXAMIDE)
- 57943-84-7((2R,5R,Z)-Benzyl 3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo3.2.0heptane-2-carboxylate)
- 2171249-61-7(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid)
- 1955554-33-2(2-phenyl-octahydrofuro3,2-bpyridine)
- 112997-83-8(N-(3-methylphenyl)methylhydroxylamine)
- 2229211-67-8(tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate)
- 343375-35-9(3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile)



